molecular formula C15H8Cl3NO B12923701 3-(3,5-Dichlorobenzylidene)-6-chloroindolin-2-one

3-(3,5-Dichlorobenzylidene)-6-chloroindolin-2-one

Numéro de catalogue: B12923701
Poids moléculaire: 324.6 g/mol
Clé InChI: AGPIRMYCUVCYBT-ACAGNQJTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(3,5-Dichlorobenzylidene)-6-chloroindolin-2-one is a chemical compound that belongs to the class of indolin-2-ones This compound is characterized by the presence of a dichlorobenzylidene group attached to the indolin-2-one core

Propriétés

Formule moléculaire

C15H8Cl3NO

Poids moléculaire

324.6 g/mol

Nom IUPAC

(3Z)-6-chloro-3-[(3,5-dichlorophenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C15H8Cl3NO/c16-9-1-2-12-13(15(20)19-14(12)7-9)5-8-3-10(17)6-11(18)4-8/h1-7H,(H,19,20)/b13-5-

Clé InChI

AGPIRMYCUVCYBT-ACAGNQJTSA-N

SMILES isomérique

C1=CC\2=C(C=C1Cl)NC(=O)/C2=C\C3=CC(=CC(=C3)Cl)Cl

SMILES canonique

C1=CC2=C(C=C1Cl)NC(=O)C2=CC3=CC(=CC(=C3)Cl)Cl

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorobenzylidene)-6-chloroindolin-2-one typically involves the reaction of 3,5-dichlorobenzaldehyde with 6-chloroindolin-2-one under specific conditions. One common method includes the use of a base such as sodium hydroxide in a solvent like ethanol, followed by heating the mixture to facilitate the condensation reaction . The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

For industrial production, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .

Analyse Des Réactions Chimiques

Types of Reactions

3-(3,5-Dichlorobenzylidene)-6-chloroindolin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

Activité Biologique

3-(3,5-Dichlorobenzylidene)-6-chloroindolin-2-one is a compound belonging to the indolinone class, which has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its role as a Src kinase inhibitor and its antiproliferative properties.

Synthesis

The synthesis of 3-(3,5-Dichlorobenzylidene)-6-chloroindolin-2-one typically involves the condensation of 6-chlorooxindole with 3,5-dichlorobenzaldehyde. The reaction is facilitated by a suitable catalyst under reflux conditions. This synthetic route has been optimized to yield high purity and good yields of the target compound.

Src Kinase Inhibition

Src kinases are a family of non-receptor tyrosine kinases implicated in various cellular processes, including proliferation and survival. Inhibition of Src kinases has been identified as a promising therapeutic strategy for cancer treatment. The compound 3-(3,5-Dichlorobenzylidene)-6-chloroindolin-2-one has demonstrated significant inhibitory activity against Src kinase.

  • IC50 Values : Research indicates that this compound exhibits IC50 values ranging from 5.3 to 211.8 µM , indicating varying potency depending on the specific structural modifications and experimental conditions .

Antiproliferative Activity

In addition to its kinase inhibition properties, this compound has shown antiproliferative effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

  • Cell Line Studies : In vitro studies have reported that the compound significantly inhibits the growth of several cancer cell lines, with IC50 values reflecting its effectiveness in inducing cell death .

The biological activity of 3-(3,5-Dichlorobenzylidene)-6-chloroindolin-2-one can be attributed to its ability to interfere with signaling pathways associated with cancer cell survival and proliferation. The following mechanisms have been proposed:

  • Inhibition of Tyrosine Kinases : By inhibiting Src kinase activity, the compound disrupts downstream signaling pathways that promote tumor growth.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Studies indicate that this compound can cause cell cycle arrest at specific phases, further contributing to its antiproliferative effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of chlorine substituents at specific positions on the benzylidene moiety enhances the inhibitory activity against Src kinase. Modifications in the indolinone core also play a crucial role in determining biological efficacy.

CompoundStructureIC50 (µM)Activity
13-(3,5-Dichlorobenzylidene)-6-chloroindolin-2-one5.3 - 211.8Src Kinase Inhibitor
2Other derivativesVariesAntiproliferative

Case Studies

Recent studies have highlighted the therapeutic potential of indolinone derivatives in preclinical models:

  • Study on Cancer Cell Lines : A series of indolinone derivatives were tested for their cytotoxic effects on human cancer cell lines, demonstrating that modifications to the benzylidene group significantly impacted their potency .
  • Animal Models : In vivo studies have shown promising results for these compounds in reducing tumor size and improving survival rates in animal models .

Applications De Recherche Scientifique

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of 3-substituted indolin-2-one derivatives, including 3-(3,5-Dichlorobenzylidene)-6-chloroindolin-2-one. These compounds have been shown to protect neurons from degeneration associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves inhibiting neuronal death through various pathways, making them promising candidates for therapeutic development against conditions characterized by excessive neuronal loss .

Cytotoxicity Against Cancer Cells

The compound has demonstrated notable cytotoxic activity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). In vitro studies using the MTT assay indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting their potential as anticancer agents . These findings are crucial for developing new chemotherapeutic agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Modifications in the benzylidene moiety or alterations in the indolinone core can significantly affect its potency and selectivity against specific biological targets. Studies have indicated that substituents on the aromatic ring can enhance the inhibitory effects on protein kinases involved in cancer progression .

Case Studies and Research Findings

Study Findings Reference
NeuroprotectionDemonstrated ability to prevent neuronal death in models of neurodegeneration
CytotoxicityExhibited IC50 values <10 µM against A549 and MCF-7 cells
Synthesis MethodEffective synthesis via condensation with high yields reported
Structure-Activity RelationshipModifications led to enhanced activity against Src kinases

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3,5-Dichlorobenzylidene)-6-chloroindolin-2-one, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts condensation of 6-chloroindolin-2-one with 3,5-dichlorobenzaldehyde derivatives. For example, similar indolin-2-one derivatives (e.g., 6-chloro-3-(3-phenoxybenzylidene)indolin-2-one) were synthesized using AlCl₃ in CS₂ as a catalyst, followed by purification via column chromatography with solvent gradients (e.g., hexane/EtOAc + 0.1% Et₃N) to achieve 19% yield . To optimize purity, iterative recrystallization or preparative HPLC with polar aprotic solvents (e.g., CH₃CN/H₂O) is recommended.

Q. What spectroscopic and computational methods are suitable for characterizing this compound’s electronic properties?

  • Methodological Answer : UV-Vis spectroscopy and Hartree-Fock (HF) calculations (e.g., 6-311G(d,p) basis set) are used to predict λmax and hyperpolarizability. For example, Schiff bases with dichlorobenzylidene groups showed transparency >400 nm in UV-Vis, aligning with non-linear optical (NLO) activity . Computational workflows (e.g., Gaussian09) should validate experimental spectra by optimizing molecular geometry and simulating charge-transfer interactions .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Methodological Answer : Use shake-flask assays with buffered solutions (pH 1–7.4) to measure solubility. Polar surface area (PSA) and logP values, calculated via software like MarvinSketch, provide preliminary insights. Stability can be tested via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can contradictions between experimental and computational hyperpolarizability values be resolved?

  • Methodological Answer : Discrepancies often arise from basis set limitations (e.g., HF vs. DFT) or solvent effects. For example, HF/6-311G(d,p) may underestimate hyperpolarizability due to missing electron correlation. Hybrid methods (e.g., CAM-B3LYP) with solvent models (e.g., PCM) improve accuracy . Experimental validation via electric-field-induced second harmonic generation (EFISHG) is critical for resolving contradictions .

Q. What structural modifications could enhance oral bioavailability while retaining pharmacological activity?

  • Methodological Answer : Apply Veber’s criteria: reduce rotatable bonds (≤10) and polar surface area (≤140 Ų). For example, replacing bulky substituents (e.g., 3,5-dichloro groups) with fluorine or methoxy groups may improve permeability without affecting target binding . In silico tools like SwissADME predict absorption and CYP450 metabolism to guide modifications .

Q. How can researchers integrate computational and experimental data to validate the compound’s binding interactions?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, docking studies on MAP kinase inhibitors revealed binding affinities later confirmed via SPR . Triangulation of data (e.g., NMR chemical shifts + DFT calculations) ensures robustness .

Q. What strategies mitigate synthetic challenges in radiolabeling this compound for pharmacokinetic studies?

  • Methodological Answer : Use ¹⁴C or ³H labeling via halogen exchange (e.g., Pd-catalyzed cross-coupling). A similar approach involved reducing 6-chloro-5-(2-chloroacetyl)indolin-2-one with trimethylsilane in TFA to introduce radiolabels . Purification via reverse-phase HPLC ensures radiochemical purity >95% .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (Hill equation) for IC₅₀/EC₅₀ calculations. Bootstrap resampling (n=1000 iterations) minimizes bias in small datasets. For contradictory results, apply Akaike’s Information Criterion (AIC) to compare competing models .

Q. How should researchers design assays to evaluate the compound’s selectivity across kinase targets?

  • Methodological Answer : Use panel screening (e.g., 100-kinase panel at 1 μM) with ATP-concentration-matched assays. Off-target effects are quantified via Z’-factor (>0.5 indicates robustness). For example, p38 MAP kinase inhibitors (e.g., SB-202190) were validated using counter-screens against JNK and ERK pathways .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.